![molecular formula C19H30N2O3S B3962036 N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962036.png)
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
描述
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CDG, is a chemical compound that has been extensively studied for its potential use in scientific research. CDG is a selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system.
作用机制
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. The glycine receptor is involved in the regulation of synaptic transmission and neuronal excitability. This compound binds to the glycine receptor and prevents the binding of glycine, which is the natural ligand of the receptor. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit synaptic transmission in the spinal cord and brainstem, which has been implicated in the regulation of pain and other sensory functions. This compound has also been shown to modulate the activity of the NMDA receptor, which is another important neurotransmitter receptor in the central nervous system. This compound has been shown to have anticonvulsant effects and has been used to treat epilepsy in animal models.
实验室实验的优点和局限性
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a number of advantages and limitations for lab experiments. This compound is a selective antagonist of the glycine receptor, which makes it a valuable tool for investigating the role of the glycine receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental protocols.
未来方向
There are a number of future directions for the study of N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. This compound has been shown to have potential therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Further research is needed to investigate the safety and efficacy of this compound in human clinical trials. This compound has also been used to study the role of the glycine receptor in the development of the nervous system. Further research is needed to investigate the potential role of this compound in the treatment of developmental disorders such as autism and schizophrenia.
科学研究应用
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been used extensively in scientific research to study the glycine receptor and its role in various physiological and pathological processes. This compound has been shown to block the glycine receptor in a dose-dependent manner and has been used to investigate the role of the glycine receptor in synaptic transmission, pain, and epilepsy. This compound has also been used to study the effects of glycine receptor antagonists on the development of the nervous system.
属性
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-4-20(5-2)19(22)15-21(17-9-7-6-8-10-17)25(23,24)18-13-11-16(3)12-14-18/h11-14,17H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMJTLKZSBJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961967.png)
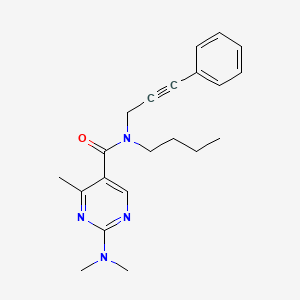
![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B3961978.png)
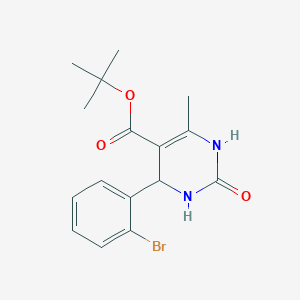
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3961986.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)

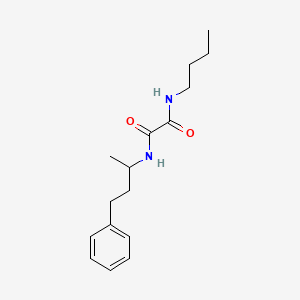
![methyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961994.png)

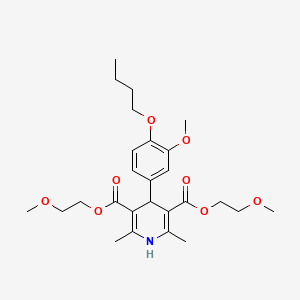
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3962019.png)
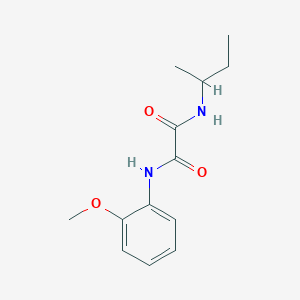
![3-(3,5-dimethylbenzyl)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3962034.png)